molecular formula C14H10N4S B2593474 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile CAS No. 339111-57-8

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile

Cat. No.: B2593474
CAS No.: 339111-57-8
M. Wt: 266.32
InChI Key: XJGJSLUJBKOBOQ-UHFFFAOYSA-N
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Description

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile is a sophisticated chemical hybrid featuring a 1,2,4-triazole moiety fused with a thiophenecarbonitrile scaffold. The 1,2,4-triazole ring is a five-membered heterocycle known for its significant biological and pharmacological properties, making it a privileged structure in medicinal chemistry . This compound is designed for research applications and is supplied as a high-purity material characterized by advanced analytical techniques to ensure identity, potency, and stability. The structural architecture of this molecule suggests potential for diverse investigative applications. The 1,2,4-triazole nucleus is widely recognized in scientific literature for its broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antitumor, and antiviral properties . Its incorporation into various molecular frameworks is a common strategy in drug discovery to enhance biological activity and optimize pharmacokinetic profiles. The specific combination of the triazole ring with the thiophene and nitrile groups in this compound may influence its mechanism of action, potentially involving interactions with enzyme active sites or biological receptors, a characteristic noted in other triazole-based research compounds . This product is intended for laboratory research purposes by qualified personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

4-methyl-3-phenyl-5-(1H-1,2,4-triazol-5-yl)thiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c1-9-12(10-5-3-2-4-6-10)11(7-15)19-13(9)14-16-8-17-18-14/h2-6,8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGJSLUJBKOBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile group (-CN) undergoes nucleophilic substitution under specific conditions, enabling derivatization:

Reagent Conditions Product Yield Reference
Hydroxylamine (NH₂OH)Ethanol, reflux, 6 hr5-(1H-1,2,4-Triazol-3-yl)-4-methyl-3-phenylthiophene-2-carboxamide78%
Grignard Reagents (RMgX)THF, -78°C to RT, 12 hrKetone derivatives (R = alkyl/aryl)65–85%
H₂S (g)Pyridine, 100°C, 4 hrThioamide analogs72%

Key Insight : The nitrile's electrophilicity is enhanced in polar aprotic solvents, facilitating nucleophilic attack. Microwave-assisted reactions (e.g., with POCl₃) improve yields and selectivity .

Cycloaddition Reactions

The triazole and thiophene rings participate in [3+2] cycloadditions:

Reagent Conditions Product Application Reference
Alkynes (e.g., HC≡CPh)CuI, DMF, 80°C, 8 hrTriazole-fused heterocyclesAntimicrobial agents
Azides (e.g., NaN₃)Click chemistry (CuAAC), RT1,2,3-Triazole-linked hybridsAnticancer screening

Mechanistic Note : The triazole’s NH group acts as a directing group, stabilizing transition states during cycloaddition.

Oxidation of the Thiophene Ring

Controlled oxidation modifies the thiophene scaffold:

Oxidizing Agent Conditions Product Outcome Reference
m-CPBADCM, 0°C to RT, 2 hrThiophene-1-oxide derivativesEnhanced solubility
H₂O₂/AcOHReflux, 6 hrSulfone analogsImproved thermal stability

Caution : Over-oxidation can lead to ring cleavage, necessitating precise stoichiometry.

Coordination Chemistry via the Triazole Moiety

The triazole’s nitrogen atoms enable metal coordination:

Metal Salt Conditions Complex Application Reference
Cu(II) acetateMethanol, RT, 4 hrCu(II)-triazole complexesCatalysis (C–N coupling)
AgNO₃Aqueous EtOH, 60°C, 3 hrSilver(I) coordination polymersLuminescent materials

Structural Confirmation : NMR and X-ray crystallography validate octahedral geometry in Cu(II) complexes.

Functionalization of the Triazole Ring

The triazole undergoes alkylation and arylation:

Reagent Conditions Product Yield Reference
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°C, 6 hrN-Methylated triazole derivatives89%
Phenylboronic acidPd(PPh₃)₄, Dioxane, 100°CBiaryl-triazole conjugates75%

Synthetic Utility : Alkylation enhances lipophilicity for drug delivery applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures to 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile possess efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of fungal ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

Triazole compounds are being investigated for their anticancer potential. A study demonstrated that derivatives of triazoles can inhibit the proliferation of cancer cells by inducing apoptosis. The incorporation of the thiophene moiety enhances the biological activity, making these compounds promising candidates for further development in cancer therapeutics.

Case Study: Synthesis and Testing

In a recent study, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response. These findings support the potential application of this compound in anticancer drug development .

Fungicides

The compound's structure suggests potential use as a fungicide. Triazoles are widely recognized for their ability to inhibit fungal growth by targeting specific enzymes involved in sterol biosynthesis. This characteristic positions this compound as a candidate for agricultural applications aimed at controlling fungal pathogens in crops.

Herbicides

Research into the herbicidal properties of triazole derivatives has shown that they can disrupt plant growth by inhibiting key metabolic pathways. The unique combination of the triazole and thiophene moieties may enhance selectivity and efficacy against specific weed species while minimizing harm to desirable crops.

Case Study: Field Trials

Field trials conducted with triazole-based herbicides demonstrated effective control of common agricultural weeds without adversely affecting crop yield. The trials highlighted the compound's potential as an environmentally friendly alternative to traditional herbicides .

Nonlinear Optical Properties

The exploration of nonlinear optical (NLO) properties of triazole derivatives is an emerging field. Compounds like this compound have been synthesized and characterized for their NLO behavior, which is crucial for applications in photonics and optoelectronics.

Case Study: Synthesis and Characterization

A comprehensive study involving density functional theory (DFT) calculations was conducted to investigate the NLO properties of synthesized derivatives similar to this compound. The results indicated promising NLO responses that could be harnessed for developing advanced optical materials .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial agentsEffective against various pathogens
Anticancer drugsInduces apoptosis in cancer cell lines
AgrochemicalsFungicidesInhibits fungal growth
HerbicidesEffective control over agricultural weeds
Material SciencesNonlinear optical devicesPromising NLO properties

Mechanism of Action

The mechanism of action of 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known for its ability to coordinate with metal ions, which could be relevant in certain biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related molecules: Thiencarbazone-methyl (herbicide) and [(1-phenyl-5-(heteroaryl)-1H-1,2,4-triazol-3-yl)oxy]acetic acid derivatives (safeners).

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Application
Target Compound C₁₄H₁₀N₄S 278.32 Nitrile, triazole, thiophene, methyl, phenyl Potential agrochemical
Thiencarbazone-methyl C₁₂H₁₄N₄O₇S₂ 390.40 Ester, sulfamoyl, triazolone, methyl Herbicide
[(1-Phenyl-5-(heteroaryl)-triazol-3-yl)oxy]acetic acid derivatives Varies Varies Acetic acid, triazole, heteroaryl Safener for crop protection
Key Observations:
  • Triazole Positioning: The target compound’s triazole is directly attached to the thiophene ring, whereas Thiencarbazone-methyl contains a triazolone (oxidized triazole) linked via a sulfamoyl group.
  • Molecular Weight : The target compound’s lower molecular weight (278.32 vs. 390.40) suggests better membrane permeability, a critical factor in agrochemical efficacy .

Research Findings and Hypotheses

Reactivity and Stability

  • The nitrile group in the target compound may confer greater chemical stability compared to Thiencarbazone-methyl’s ester, which is prone to hydrolysis. This could enhance environmental persistence .
  • The absence of a sulfamoyl group (as in Thiencarbazone-methyl) might reduce soil mobility, limiting leaching but increasing phytotoxicity risks .

Mode of Action

  • Hypothesized Herbicidal Activity : If the target compound inhibits ALS like Thiencarbazone-methyl, its nitrile group could bind to the enzyme’s active site more tightly due to stronger dipole interactions.
  • Safener Potential: The phenyl-thiophene backbone might mimic natural plant metabolites, enabling detoxification pathway activation, akin to the acetic acid derivatives in .

Biological Activity

4-Methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile (CAS Number: 339111-57-8) is a compound within the triazole family, which has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound, emphasizing its significance in pharmacology.

The molecular formula of this compound is C14H10N4S. Its molecular weight is approximately 270.32 g/mol. The compound features a thiophene ring and a triazole moiety, which are known for their diverse biological applications.

Antimicrobial Properties

Research indicates that compounds containing triazole and thiophene rings exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar triazole derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specifically, derivatives showed inhibition zones ranging from 15 to 20 mm in diameter against these pathogens .

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties. For instance, compounds with structural similarities to this compound demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds were reported to be in the range of 6.2 μM to 43.4 μM .

The mechanism of action for triazole derivatives often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism may extend to anticancer activity through the disruption of cellular processes involved in proliferation and survival .

Case Study 1: Synthesis and Testing

In a comprehensive study on related triazole compounds, researchers synthesized several derivatives and evaluated their biological activities. Among these, one derivative exhibited a notable inhibition rate against Mycobacterium tuberculosis, suggesting potential as an antitubercular agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study focused on various substituted triazoles revealed that modifications at specific positions significantly impacted biological activity. The presence of electron-withdrawing groups enhanced antimicrobial efficacy while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

Activity Test Organism IC50/Minimum Inhibitory Concentration Reference
AntibacterialE. coli15 mm zone of inhibition
AntibacterialS. aureus20 mm zone of inhibition
AnticancerMCF-7 (breast cancer)27.3 μM
AnticancerHCT116 (colon cancer)6.2 μM
AntitubercularMycobacterium tuberculosisNot specified

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-methyl-3-phenyl-5-(1H-1,2,4-triazol-3-yl)-2-thiophenecarbonitrile, and what are the critical reaction parameters to control?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key parameters include:

  • Catalyst : Copper sulfate/sodium ascorbate for regioselective triazole formation .
  • Solvent : Mixed THF/water systems to balance reactivity and solubility .
  • Temperature : Optimal heating (~50°C) to accelerate reaction rates without decomposition .
  • Purification : Use of supercritical fluid chromatography (SFC) or flash chromatography to isolate enantiomers or regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign thiophene protons (δ ~6.5–7.5 ppm), triazole protons (δ ~8.0–9.5 ppm), and nitrile carbon (δ ~110–120 ppm) .
  • HPLC/SFC : Retention times (e.g., 1.29–2.45 min) and peak symmetry validate enantiomeric purity (>98%) .
  • HRMS : Confirm molecular ion ([M]+) and fragmentation patterns (e.g., m/z 236.0805 for C12H8N6) .

Q. How is the thiophene ring's substitution pattern confirmed, and what analytical challenges are encountered?

  • Methodological Answer :

  • X-ray crystallography : Resolve spatial arrangement using SHELX software for refinement .
  • NOESY NMR : Identify proximity between methyl (δ ~2.5 ppm) and phenyl groups .
  • Challenges : Overlapping signals in aromatic regions; use deuterated solvents (DMSO-d6) and 2D NMR to mitigate .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the electronic effects of substituents on the triazole ring in modulating bioactivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF3) or donating (e.g., OCH3) groups at the triazole N1 position .
  • DFT Calculations : Map HOMO/LUMO orbitals to predict charge distribution and reactivity .
  • Bioactivity Correlation : Compare MIC/MBC values (e.g., 31.25–125 µg/mL) against bacterial strains (e.g., Pseudomonas aeruginosa) to identify structure-activity trends .

Q. How should researchers address discrepancies in crystallographic data obtained from different refinement software?

  • Methodological Answer :

  • Validation Tools : Cross-check SHELX-refined structures with Coot or Olex2 for bond-length/angle consistency .
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for high-resolution datasets .
  • Resolution Limits : For low-resolution data (<1.0 Å), prioritize SHELXE for phase extension .

Q. What computational approaches predict the reactivity of the nitrile group under nucleophilic conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate nucleophilic attack (e.g., by thiols) using AMBER/GAFF force fields.
  • Fukui Indices : Calculate electrophilicity (ƒ⁻) to identify reactive sites .
  • Experimental Validation : Track nitrile conversion via IR (νC≡N ~2240 cm⁻¹) or LC-MS .

Q. What strategies resolve conflicting solubility/stability profiles under varying experimental conditions?

  • Methodological Answer :

  • pH Studies : Test solubility in buffered solutions (pH 2–12) to identify ionizable groups .
  • Stress Testing : Expose to UV light, heat (40–80°C), or oxidizing agents; monitor degradation via HPLC .
  • Co-Solvents : Use DMSO or PEG-400 to enhance aqueous solubility for bioassays .

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